7-Hydroxy Coumarin-13C3
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Overview
Description
7-Hydroxy Coumarin-13C3 is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. The 7-hydroxy derivative is particularly significant due to its enhanced biological properties and its use as a precursor in the synthesis of other bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy Coumarin-13C3 typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy Coumarin-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxy group, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Hydroxy Coumarin-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and as a marker in various biological assays.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of fragrances and as an additive in various industrial products.
Mechanism of Action
The mechanism of action of 7-Hydroxy Coumarin-13C3 involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA replication and cell division . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis. Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure and less potent biological activity.
4-Hydroxy Coumarin: Known for its anticoagulant properties and used in the synthesis of warfarin.
6,7-Dihydroxy Coumarin: Exhibits strong antioxidant and anti-inflammatory activities.
Uniqueness
7-Hydroxy Coumarin-13C3 stands out due to its enhanced fluorescence properties, making it a valuable tool in fluorescence-based studies. Its ability to undergo various chemical modifications also allows for the synthesis of a wide range of bioactive derivatives .
Properties
IUPAC Name |
7-hydroxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i5+1,7+1,8+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBXUUXSCNDEV-QIOHBQFSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)O[13C]2=C1C=C[13C](=[13CH]2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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